molecular formula C36H36Br3NO9 B1263967 [(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate

[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate

Cat. No. B1263967
M. Wt: 866.4 g/mol
InChI Key: DHHTUYUQBBKHGB-GQOFIONKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-36656 is a lipopolysaccharide.

Scientific Research Applications

Synthesis and Characterization

The compound [(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate, due to its complex structure, is likely involved in specialized synthesis and characterization studies. For instance, research has shown that complex bicyclic structures can be synthesized through various pathways, such as the epoxidation of specific precursors leading to the formation of intricate cyclic systems. These processes often involve the formation of intermediates and the quenching of cationic species, leading to the final product. For example, Mosimann and Vogel (2000) detailed the formation of complex bicyclic systems like oxetanes and dioxatricyclooctanes through intricate pathways involving epoxidation and intramolecular quenching mechanisms (Mosimann & Vogel, 2000).

Biological Activity

Complex organic compounds, including those with bromophenyl groups, often exhibit a range of biological activities. For instance, studies have demonstrated that certain bromophenol derivatives possess significant biological activities, including antibacterial properties. Compounds like bromophenols isolated from marine algae have shown activity against various bacterial strains, indicating their potential as antibacterial agents (Xu et al., 2003). Additionally, bromophenol derivatives have been synthesized and evaluated for their antioxidant and anticancer activities, providing promising results in the context of oxidative damage regulation and cancer cell viability inhibition (Dong et al., 2022).

Supramolecular Interactions

The presence of bromine atoms in complex organic structures can significantly influence the molecular interactions and packing behavior in the crystalline state. Anisole derivatives with bromomethyl pendants, for instance, have been studied for their unique supramolecular interactions. These interactions, including C-H...π and π-π interactions, are crucial in defining the distances between aromatic moieties and the overall molecular arrangement in the crystal lattice. The presence or absence of bromine atoms can markedly affect these interactions and the resulting molecular packing (Nestler et al., 2018).

properties

Product Name

[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate

Molecular Formula

C36H36Br3NO9

Molecular Weight

866.4 g/mol

IUPAC Name

[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate

InChI

InChI=1S/C36H36Br3NO9/c1-45-35-32-31(30(29(20-41)46-35)49-36(44)40-28-14-12-25(37)13-15-28)47-33(42)23(16-21-6-4-10-26(38)18-21)8-2-3-9-24(34(43)48-32)17-22-7-5-11-27(39)19-22/h2-7,10-15,18-19,23-24,29-32,35,41H,8-9,16-17,20H2,1H3,(H,40,44)/b3-2+/t23-,24-,29+,30+,31-,32+,35-/m0/s1

InChI Key

DHHTUYUQBBKHGB-GQOFIONKSA-N

Isomeric SMILES

CO[C@@H]1[C@H]2[C@H]([C@@H]([C@H](O1)CO)OC(=O)NC3=CC=C(C=C3)Br)OC(=O)[C@@H](C/C=C/C[C@H](C(=O)O2)CC4=CC(=CC=C4)Br)CC5=CC(=CC=C5)Br

Canonical SMILES

COC1C2C(C(C(O1)CO)OC(=O)NC3=CC=C(C=C3)Br)OC(=O)C(CC=CCC(C(=O)O2)CC4=CC(=CC=C4)Br)CC5=CC(=CC=C5)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate
Reactant of Route 5
[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate
Reactant of Route 6
[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate

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